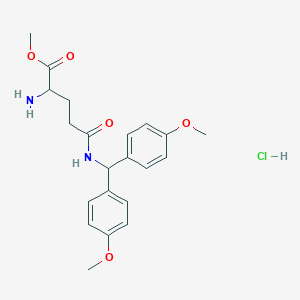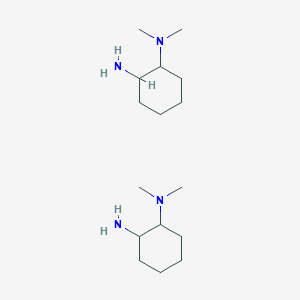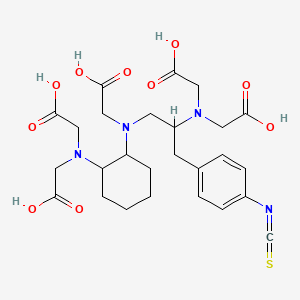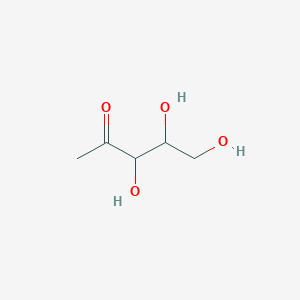![molecular formula C29H48N2O6 B12318095 N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12318095.png)
N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound This compound is characterized by its unique structure, which includes a cyclohexylamine group, a dimethoxyphenyl group, and a butanoic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps:
Formation of the cyclohexylamine group: This can be achieved through the reduction of cyclohexanone using reagents like lithium aluminum hydride (LiAlH4).
Introduction of the dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.
Formation of the butanoic acid derivative: This can be synthesized through esterification reactions, followed by hydrolysis to yield the acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexylamine group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The aromatic dimethoxyphenyl group can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions on the aromatic ring can produce halogenated or nitrated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine derivatives: These compounds share the cyclohexylamine group and may have similar chemical reactivity.
Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group may exhibit similar aromatic substitution reactions.
Butanoic acid derivatives: These compounds share the butanoic acid moiety and may undergo similar esterification or hydrolysis reactions.
Propiedades
Fórmula molecular |
C29H48N2O6 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO6.C12H23N/c1-17(2,3)24-16(21)18-12(15(19)20)8-6-11-7-9-13(22-4)14(10-11)23-5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7,9-10,12H,6,8H2,1-5H3,(H,18,21)(H,19,20);11-13H,1-10H2 |
Clave InChI |
OVFLZKJAFFWINJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)OC)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)
![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)
![3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12318019.png)




![6-(Hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B12318047.png)

![1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate](/img/structure/B12318054.png)
![3-[2,2-Difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanoic acid](/img/structure/B12318065.png)


